N-(3-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
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Overview
Description
N-(3-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a phenylsulfonyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multiple steps, starting with the preparation of the furan and pyrazole intermediates. The furan ring can be synthesized through the oxidative esterification of 5-hydroxymethylfurfural . The pyrazole ring is often formed via cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds . The final step involves the sulfonation of the phenyl group and subsequent coupling with ethanesulfonamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of catalytic systems, such as noble or non-noble metal catalysts, can facilitate the reactions under milder conditions, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
N-(3-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dimethylcarboxylate.
Reduction: The phenylsulfonyl group can be reduced to a phenyl group under specific conditions.
Substitution: The ethanesulfonamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Catalysts such as palladium or platinum are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted furans, reduced phenyl derivatives, and sulfonamide-substituted compounds .
Scientific Research Applications
N-(3-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways .
Comparison with Similar Compounds
Properties
IUPAC Name |
N-[3-[2-(benzenesulfonyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S2/c1-2-30(25,26)23-17-9-6-8-16(14-17)19-15-20(21-12-7-13-29-21)24(22-19)31(27,28)18-10-4-3-5-11-18/h3-14,20,23H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJFHVVGFVIRBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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